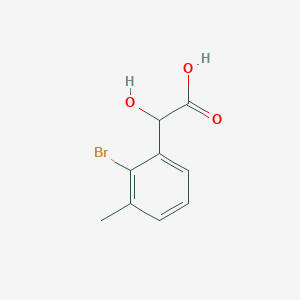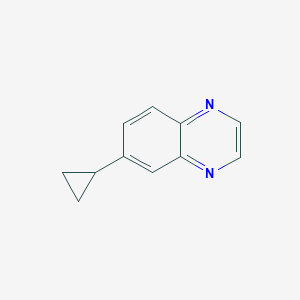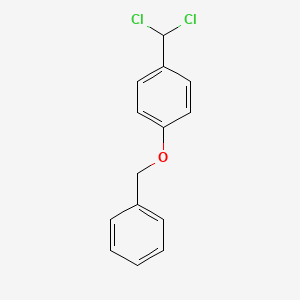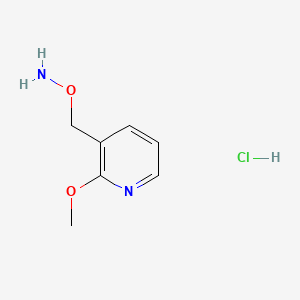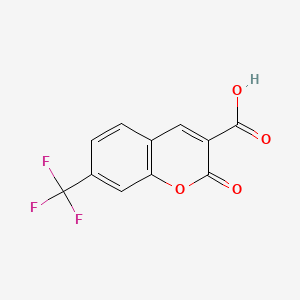
2-Oxo-7-(trifluoromethyl)-2H-chromene-3-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-7-(trifluoromethyl)-2H-chromene-3-carboxylic acid is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in various fields, including medicinal chemistry and material science. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a compound of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-7-(trifluoromethyl)-2H-chromene-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-hydroxy-2H-chromen-2-one with trifluoromethylating agents in the presence of a base. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-7-(trifluoromethyl)-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various derivatives of the chromene structure, such as hydroxylated, alkylated, or acylated chromenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Oxo-7-(trifluoromethyl)-2H-chromene-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes and its role in biological pathways.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of photoactive materials and polymers
Mechanism of Action
The mechanism of action of 2-Oxo-7-(trifluoromethyl)-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can bind to the mitochondrial translocator protein (TSPO) and modulate its activity. This interaction can influence various cellular processes, including apoptosis, oxidative stress, and energy metabolism. Additionally, the compound can activate voltage-gated potassium channels, further affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate: Another chromene derivative with different substituents.
7-Oxabicyclo[2.2.1]heptane derivatives: Compounds with a similar bicyclic structure but different functional groups.
Uniqueness
The presence of the trifluoromethyl group in 2-Oxo-7-(trifluoromethyl)-2H-chromene-3-carboxylic acid distinguishes it from other chromene derivatives. This group enhances the compound’s chemical stability and biological activity, making it more effective in various applications compared to its analogs .
Properties
Molecular Formula |
C11H5F3O4 |
|---|---|
Molecular Weight |
258.15 g/mol |
IUPAC Name |
2-oxo-7-(trifluoromethyl)chromene-3-carboxylic acid |
InChI |
InChI=1S/C11H5F3O4/c12-11(13,14)6-2-1-5-3-7(9(15)16)10(17)18-8(5)4-6/h1-4H,(H,15,16) |
InChI Key |
IDPSOSBMGFPSDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)OC(=O)C(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


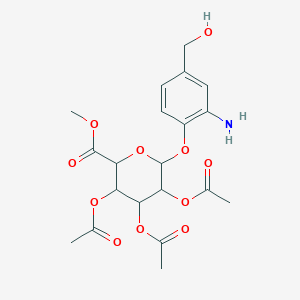



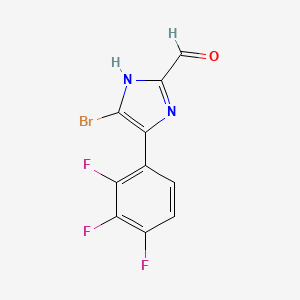
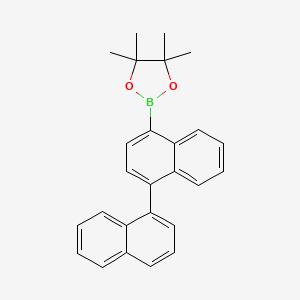
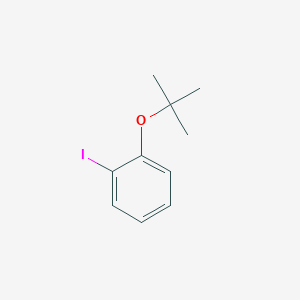
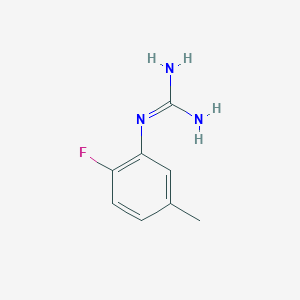
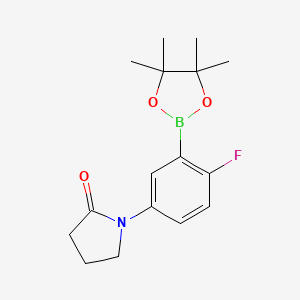
![3,11-Dichloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B13702307.png)
